1-(Prop-2-yn-1-yl)-1H-indene
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Overview
Description
1-(Prop-2-yn-1-yl)-1H-indene is an organic compound characterized by the presence of an indene ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1H-indene can be synthesized through the alkylation of indene with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a solvent like toluene. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, phase-transfer catalysis can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted indene derivatives
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-indene involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to alterations in their activity and function .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1H-indole: Similar structure but with an indole ring instead of an indene ring.
1-(Prop-2-yn-1-yl)-1H-benzimidazole: Contains a benzimidazole ring, offering different chemical reactivity and biological activity
Uniqueness: 1-(Prop-2-yn-1-yl)-1H-indene is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity. The presence of the prop-2-yn-1-yl group further enhances its versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
1-prop-2-ynyl-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h1,3-4,6-10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDMNGMPYWQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1C=CC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596559 |
Source
|
Record name | 1-(Prop-2-yn-1-yl)-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116006-87-2 |
Source
|
Record name | 1-(Prop-2-yn-1-yl)-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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